molecular formula C12H15NO2S B14902062 n-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide

n-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide

Cat. No.: B14902062
M. Wt: 237.32 g/mol
InChI Key: GMRASKRSFSNRQY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide is an organic compound that features a cyclopropylmethyl group attached to a thioacetamide moiety, with a hydroxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide typically involves the reaction of cyclopropylmethylamine with 2-((4-hydroxyphenyl)thio)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioacetamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted thioacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound’s biological effects by interacting with cellular components and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(4-hydroxyphenyl)acetamide
  • N-(4-Hydroxyphenyl)acetamide
  • N-(Cyclopropylmethyl)acetamide

Uniqueness

N-(Cyclopropylmethyl)-2-((4-hydroxyphenyl)thio)acetamide is unique due to the presence of both the cyclopropylmethyl and thioacetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(4-hydroxyphenyl)sulfanylacetamide

InChI

InChI=1S/C12H15NO2S/c14-10-3-5-11(6-4-10)16-8-12(15)13-7-9-1-2-9/h3-6,9,14H,1-2,7-8H2,(H,13,15)

InChI Key

GMRASKRSFSNRQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CSC2=CC=C(C=C2)O

Origin of Product

United States

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